Tetrahydro-5-methylfuran-2-methanol

Overview

Description

Tetrahydro-5-methylfuran-2-methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tetrahydro-5-methylfuran-2-methanol (CAS Number: 6126-49-4) is a furan derivative that has garnered attention for its potential biological activities and applications in various fields, including food flavoring and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse sources.

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.1583 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 178.5 °C at 760 mmHg

- Flash Point : 61.8 °C

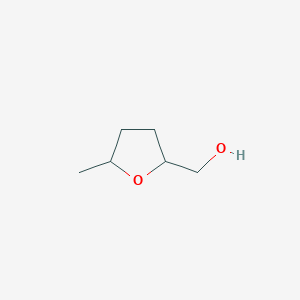

This compound is structurally characterized by a tetrahydrofuran ring with a hydroxymethyl group, which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be significant, indicating its potential as a natural antimicrobial agent .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against cancer cell lines. For instance, it was observed to inhibit the proliferation of HeLa cells (human cervical cancer) with an IC₅₀ value indicating moderate effectiveness . This suggests that this compound could be explored further for its anticancer potential.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.

- Cell Cycle Arrest : The compound has been shown to affect the cell cycle in cancer cells, contributing to its antiproliferative effects.

- Interaction with Enzymes : As a substrate for cytochrome P450 enzymes, it may undergo metabolic transformations that enhance or modulate its biological effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by Casiglia et al. (2014) isolated this compound from the essential oil of Dianthus rupicola, demonstrating its antimicrobial properties against cellulose-degrading microorganisms. The study reported significant activity against both gram-positive and gram-negative bacteria, suggesting its utility in preserving materials susceptible to microbial degradation .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of various furan derivatives, including this compound, against different cancer cell lines. The results indicated that this compound could inhibit cell growth effectively, warranting further exploration into its mechanisms and potential therapeutic applications .

Summary of Biological Activities

Properties

IUPAC Name |

(5-methyloxolan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHHBOJPSQUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294619 | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-49-4, 54774-28-6 | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-methylfuran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-methylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights the tunable selectivity of HMF hydrogenation towards either 2,5-dimethylfuran (DMF) or MTHFM by adjusting CO2 pressure. What is the significance of being able to selectively produce MTHFM?

A1: While the research primarily focuses on maximizing DMF yield, the ability to selectively produce MTHFM [] is significant due to its potential applications. MTHFM serves as a platform chemical, meaning it can be further converted into various valuable products. These include potential biofuels, solvents, and building blocks for polymers. Therefore, the tunability of the reaction to favor MTHFM production opens avenues for exploring its diverse applications.

Q2: Can you elaborate on the role of CO2 pressure in dictating the selectivity towards MTHFM during HMF hydrogenation?

A2: The research demonstrates that a CO2 pressure of 10 MPa leads to a high selectivity towards MTHFM. [] While the exact mechanism is not fully elucidated within this paper, it suggests that CO2 might influence the reaction pathway by:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.